tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group and a trifluoropropylamine moiety
Properties
CAS No. |
1228630-94-1 |
|---|---|
Molecular Formula |
C13H23F3N2O2 |
Molecular Weight |
296.33 g/mol |
IUPAC Name |
tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-6-4-9(5-7-18)8-10(17)13(14,15)16/h9-10H,4-8,17H2,1-3H3 |
InChI Key |
MGSBFIYHRIIMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(F)(F)F)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoropropylamine Moiety: The trifluoropropylamine group is introduced via nucleophilic substitution reactions, often using reagents such as trifluoropropylamine and suitable leaving groups.
Addition of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and trifluoropropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoropropylamine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-aminobenzoate: Utilized in the synthesis of structural units for antifolate and liver-targeted drugs.
Uniqueness
Tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate is unique due to the presence of the trifluoropropylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H23F3N2O2
- Molecular Weight : 296.33 g/mol
- CAS Number : 1228631-07-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its piperidine structure allows it to engage in hydrogen bonding and electrostatic interactions with proteins, potentially influencing enzyme activity and receptor binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : In studies involving animal models, the compound has shown potential antidepressant-like effects. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects against neurodegenerative conditions. It may help reduce oxidative stress and inflammation in neuronal cells .
- Antinociceptive Activity : Preliminary studies suggest that this compound may possess antinociceptive properties, providing relief from pain through modulation of pain pathways .
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Study on Depression Models : A study conducted on rodents demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated enhanced mood-related responses .
- Neuroprotection in Cell Cultures : In vitro experiments revealed that the compound could protect neuronal cell lines from apoptosis induced by oxidative stressors. This suggests a potential role in therapeutic strategies for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
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